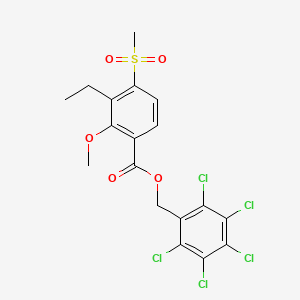![molecular formula C18H14Cl2F3N3OS B2740190 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine CAS No. 2062073-72-5](/img/structure/B2740190.png)
3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine is a complex organic compound known for its unique chemical structure and diverse applications in various fields including chemistry, biology, medicine, and industry. The compound's intricate arrangement of functional groups and heteroatoms contributes to its distinct physicochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine generally involves multiple steps, starting from simpler precursors. Typically, the process includes halogenation, nucleophilic substitution, and formation of the oxadiazole ring.
Industrial Production Methods: : Scaling up to industrial production often requires optimizing reaction conditions to ensure high yield and purity. This might involve the use of high-pressure reactors, precise temperature controls, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxidative derivatives, often involving common oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : Reduction reactions can convert certain functional groups within the molecule to simpler forms, using reducing agents like NaBH₄ or LiAlH₄.
Substitution: : Both electrophilic and nucleophilic substitution reactions can be employed, typically involving halogen exchange or nucleophile introduction.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : NaBH₄, LiAlH₄
Substitution: : Various halogenating agents, nucleophiles
Major Products: : The primary products formed from these reactions depend on the specific conditions and reagents used, often leading to modified derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Intermediate for the synthesis of more complex molecules.
Biology
Biochemical Studies: : Investigates interactions with proteins and nucleic acids.
Medicine
Drug Development: : Potential precursor for pharmaceuticals targeting specific pathways.
Industry
Material Science: : Integration into polymers for enhanced properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. These interactions often involve the trifluoromethyl and oxadiazole groups, which can engage in hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways influenced depend on the precise biological context, but common themes include inhibition or activation of enzymatic activity, modulation of receptor signaling, and disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine
Uniqueness: : 3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine stands out due to its combined presence of the trifluoromethyl group, oxadiazole ring, and sulfur linkage, which collectively contribute to its unique reactivity and application potential.
This article offers a comprehensive look into the compound this compound, detailing its preparation, reactivity, applications, mechanisms, and how it compares to similar compounds.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbutyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3N3OS/c19-13-6-4-11(5-7-13)16-26-25-15(27-16)3-1-2-8-28-17-14(20)9-12(10-24-17)18(21,22)23/h4-7,9-10H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDWWADHSQIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCCCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
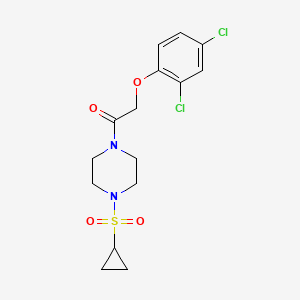

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)
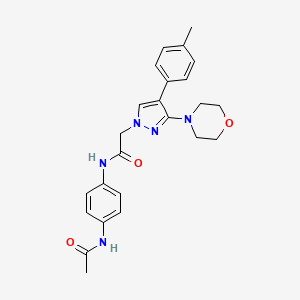
![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)
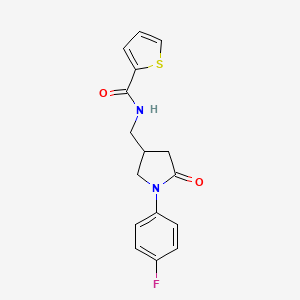
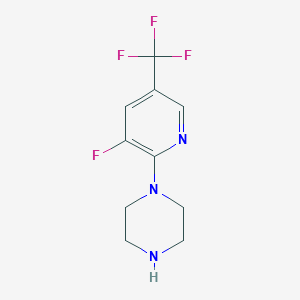
![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
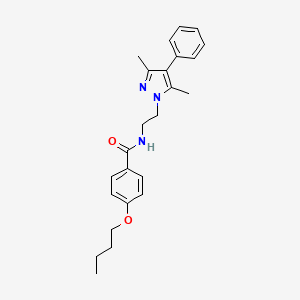
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)
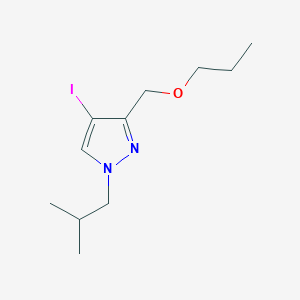
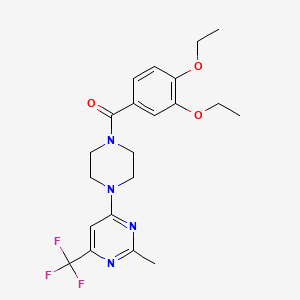
![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2740128.png)
